molecular formula C25H39N5O6 B1235528 Butyloxycarbonyl-phenylalanyl-leucyl-lysine CAS No. 82050-16-6

Butyloxycarbonyl-phenylalanyl-leucyl-lysine

Cat. No.: B1235528
CAS No.: 82050-16-6
M. Wt: 505.6 g/mol
InChI Key: RJXNLXLEDCSSNB-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyloxycarbonyl-phenylalanyl-leucyl-lysine: is a complex organic compound that features a tert-butyl group and multiple amino and carbamate functionalities

Preparation Methods

The synthesis of Butyloxycarbonyl-phenylalanyl-leucyl-lysine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Industrial production methods may utilize flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyloxycarbonyl-phenylalanyl-leucyl-lysine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyloxycarbonyl-phenylalanyl-leucyl-lysine involves its interaction with molecular targets through its amino and carbamate groups. These interactions can lead to various biochemical effects, depending on the specific application and target pathways.

Properties

CAS No.

82050-16-6

Molecular Formula

C25H39N5O6

Molecular Weight

505.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1,5-dioxopentan-2-yl]carbamate

InChI

InChI=1S/C25H39N5O6/c1-25(2,3)36-24(35)29-19(12-13-21(27)32)22(33)30-23(34)20(15-17-9-5-4-6-10-17)28-18(16-31)11-7-8-14-26/h4-6,9-10,16,18-20,28H,7-8,11-15,26H2,1-3H3,(H2,27,32)(H,29,35)(H,30,33,34)/t18-,19-,20-/m0/s1

InChI Key

RJXNLXLEDCSSNB-UFYCRDLUSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CCCCN)C=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CCCCN)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CCCCN)C=O

Synonyms

Boc-Phe-Leu-Lys-H
BPLL
butyloxycarbonyl-phenylalanyl-leucyl-lysine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.